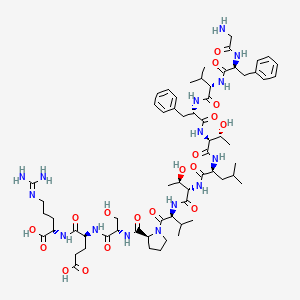
Influenza Matrix Protein (61-72)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Influenza Matrix Protein (61-72) is a peptide fragment derived from the matrix protein of influenza viruses, specifically corresponding to amino acids 61-72. This peptide is known for its ability to induce a CD4+ T-cell response, making it a significant target in immunological studies and vaccine development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Influenza Matrix Protein (61-72) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains using TFA.
Cleavage: of the peptide from the resin.
Industrial Production Methods: Industrial production of Influenza Matrix Protein (61-72) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
化学反応の分析
Types of Reactions: Influenza Matrix Protein (61-72) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Formation of disulfide bonds if cysteine residues are present.
Reduction: Breaking of disulfide bonds.
Substitution: Amino acid substitution during mutagenesis studies.
Common Reagents and Conditions:
Coupling Reagents: HBTU, DIC.
Deprotection Reagents: TFA.
Oxidizing Agents: DMSO for disulfide bond formation.
Reducing Agents: DTT for disulfide bond reduction.
Major Products: The primary product is the peptide itself, Influenza Matrix Protein (61-72). Depending on the reactions, modified peptides with different amino acid sequences or disulfide bonds may also be formed .
科学的研究の応用
Influenza Matrix Protein (61-72) has several applications in scientific research:
Immunology: Used to study CD4+ T-cell responses and develop vaccines.
Virology: Helps in understanding the structure and function of influenza virus matrix proteins.
Drug Development: Serves as a target for antiviral drugs.
Structural Biology: Used in studies involving cryo-electron microscopy to determine protein structures
作用機序
The mechanism of action of Influenza Matrix Protein (61-72) involves its role as an epitope that induces a CD4+ T-cell response. This response is crucial for the immune system to recognize and combat influenza virus infections. The peptide interacts with major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, leading to the activation of CD4+ T-cells .
類似化合物との比較
Matrix Protein 1 (M1): Another matrix protein from influenza viruses, involved in virus assembly and budding.
Matrix Protein 2 (M2): A proton channel protein that plays a role in virus uncoating and assembly.
Uniqueness: Influenza Matrix Protein (61-72) is unique due to its specific amino acid sequence and its ability to induce a robust CD4+ T-cell response. This makes it a valuable tool in immunological research and vaccine development .
特性
分子式 |
C63H97N15O18 |
|---|---|
分子量 |
1352.5 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H97N15O18/c1-32(2)27-41(71-59(92)50(35(7)80)76-55(88)43(29-38-19-13-10-14-20-38)72-58(91)48(33(3)4)74-54(87)42(68-46(82)30-64)28-37-17-11-9-12-18-37)53(86)77-51(36(8)81)60(93)75-49(34(5)6)61(94)78-26-16-22-45(78)57(90)73-44(31-79)56(89)69-39(23-24-47(83)84)52(85)70-40(62(95)96)21-15-25-67-63(65)66/h9-14,17-20,32-36,39-45,48-51,79-81H,15-16,21-31,64H2,1-8H3,(H,68,82)(H,69,89)(H,70,85)(H,71,92)(H,72,91)(H,73,90)(H,74,87)(H,75,93)(H,76,88)(H,77,86)(H,83,84)(H,95,96)(H4,65,66,67)/t35-,36-,39+,40+,41+,42+,43+,44+,45+,48+,49+,50+,51+/m1/s1 |
InChIキー |
GIVVBUTWDBWZQY-JKAUZBFUSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN)O |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















